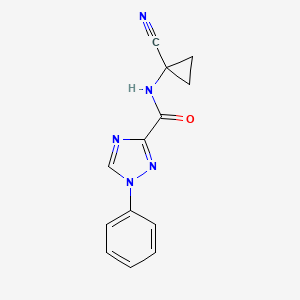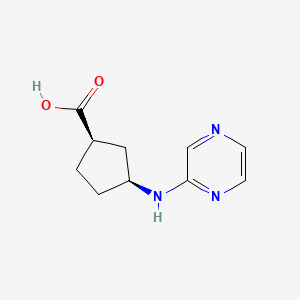
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid, also known as CPPC, is a cyclic amino acid that has been synthesized and studied for its potential applications in scientific research. CPPC has been found to have a unique mechanism of action and various biochemical and physiological effects that make it a promising candidate for future research.
作用機序
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid acts as a competitive antagonist of the NMDA receptor by binding to the glycine binding site on the receptor. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the activation of the NMDA receptor, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can modulate the release of neurotransmitters, such as glutamate and dopamine. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been found to have neuroprotective effects, which may be due to its ability to modulate the NMDA receptor. In vivo studies have shown that (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can improve cognitive function and memory in animal models.
実験室実験の利点と制限
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is a highly selective antagonist of the NMDA receptor, which allows for precise modulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has also been shown to have low toxicity and high stability, which makes it suitable for long-term studies. However, (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has some limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. One potential direction is to further investigate its neuroprotective effects and its potential applications in the treatment of neurological disorders. Another direction is to study the effects of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid on other neurotransmitter systems, such as the GABAergic system. Additionally, the development of more potent and selective NMDA receptor antagonists based on (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid could have significant implications for the treatment of neurological disorders.
合成法
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid can be synthesized via a multi-step process that involves the reaction of pyrazine with cyclopentanone to form 2-(cyclopent-2-en-1-yl)pyrazine. This intermediate is then reacted with L-serine to form (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid. The synthesis of (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been optimized to yield high purity and yield.
科学的研究の応用
(1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been found to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. (1R,3S)-3-(Pyrazin-2-ylamino)cyclopentane-1-carboxylic acid has been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
(1R,3S)-3-(pyrazin-2-ylamino)cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)7-1-2-8(5-7)13-9-6-11-3-4-12-9/h3-4,6-8H,1-2,5H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTVVRZOGUGPZ-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

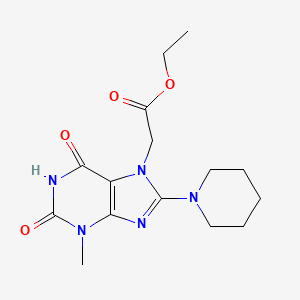
![N-(2-furylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2910040.png)
![N-(3-methoxyphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2910044.png)

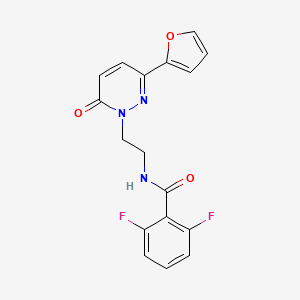
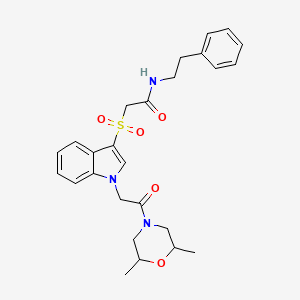
![(Z)-ethyl 3-(2-ethoxy-2-oxoethyl)-2-((2-methylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2910050.png)
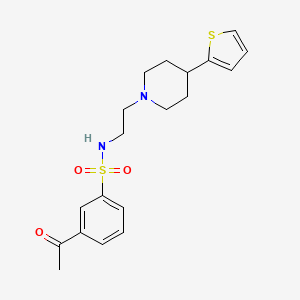

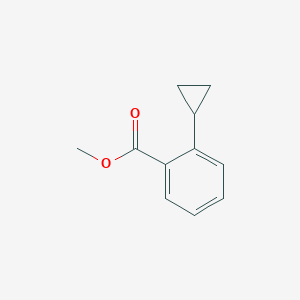
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2910056.png)
